molecular formula C15H16O7 B068122 4-Methylumbelliferyl beta-D-ribofuranoside CAS No. 195385-93-4

4-Methylumbelliferyl beta-D-ribofuranoside

Cat. No. B068122
CAS RN: 195385-93-4
M. Wt: 308.28 g/mol
InChI Key: FAGLTVBWEMHJRP-NMFUWQPSSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).

Physical Properties Analysis

The physical properties of this compound, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish this compound in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).

Scientific Research Applications

Enzyme Binding and Kinetic Studies

  • 4-Methylumbelliferyl beta-D-ribofuranoside has been used to study the binding parameters and kinetics of enzymes. For example, its interaction with beta-D-xylosidase from Bacillus pumilus was explored, revealing insights into enzyme-ligand interactions and enzyme oligomeric forms (Claeyssens & De Bruyne, 1978).

Fluorescent Assays

  • This compound is used in fluorescent assays, such as for the detection of beta-D-glucuronides produced by recombinant glycosyl transferase enzymes. Its ability to generate a fluorescent product after cleavage makes it useful in high-throughput assays (Trubetskoy & Shaw, 1999).

Study of Hyaluronic Acid Synthesis

  • This compound has been used in studies to understand the synthesis of hyaluronic acid in human skin fibroblasts, providing a tool to study extracellular matrix composition and the role of hyaluronic acid (Nakamura et al., 1995).

Diagnostic Applications

  • It is used in diagnostic assays, for example, in the enzymatic diagnosis of Morquio disease type A, where its cleavage by specific enzymes allows for the detection of genetic disorders (van Diggelen et al., 1990).

Substrate for Enzyme Activity Assays

  • The compound serves as a specific substrate in enzyme activity assays, such as for 1,3-1,4-beta-D-glucan 4-glucanohydrolases, aiding in understanding enzyme specificity and kinetics (Malet et al., 1996).

Liver Fibrosis Research

  • Research has shown its application in preventing liver fibrosis by affecting hyaluronan deposition and cell localization, offering insights into potential therapeutic applications (Andreichenko et al., 2019).

Detection of Enzymatic Activity in Urine

  • The compound is used in capillary electrophoresis with fluorescence detection for quantifying beta-glucuronidase activity in human urine, demonstrating its utility in clinical diagnostics (Wu, Loganathan, & Linhardt, 1998).

Monitoring of Water Pollution

  • Enzyme assays using this compound are employed for rapid detection of fecal water pollution, highlighting its role in environmental monitoring (Fiksdal et al., 1994).

Food Safety Testing

  • It is also utilized in food safety for the detection of Escherichia coli, providing a rapid and accurate method for food contamination assessment (Robison, 1984).

Mechanism of Action

Target of Action

4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .

Result of Action

The hydrolysis of this compound by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .

Action Environment

The action of this compound is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Users should avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGLTVBWEMHJRP-NMFUWQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941308
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195385-93-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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